molecular formula C₁₀H₄F₁₇KO₄S B1147212 Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt CAS No. 1262446-13-8

Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt

Cat. No.: B1147212
CAS No.: 1262446-13-8
M. Wt: 582.27
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Description

Chemical Identification and Classification

This compound represents a precisely defined chemical entity within the organofluorine compounds category, characterized by its unique molecular architecture combining perfluorinated alkyl chains with sulfate functionality. The compound is officially registered under the Chemical Abstracts Service number 1262446-13-8, establishing its definitive identification within the global chemical registry system. This registration provides unambiguous chemical identification that facilitates regulatory tracking and scientific research coordination across international boundaries.

The molecular formula C₁₀H₄F₁₇KO₄S reveals the compound's complex composition, incorporating seventeen fluorine atoms that contribute to its distinctive properties. The molecular weight of 582.27 grams per mole positions this compound within the medium molecular weight range for fluorotelomer-based substances. The systematic nomenclature reflects the compound's structural organization, with the perfluorooctyl chain providing the hydrophobic fluorinated segment and the sulfate group contributing ionic character to the overall molecular structure.

Alternative nomenclature systems recognize this compound as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanol 1-(Hydrogen Sulfate) Potassium Salt, emphasizing the specific fluorination pattern throughout the alkyl chain. This systematic naming convention clearly delineates the seventeen fluorine atoms' positions and their contribution to the molecule's overall electronic structure. The designation as an 8:2 Fluorotelomer alcohol sulfate potassium salt reflects its origins from fluorotelomer alcohol precursors and its position within the broader fluorotelomer chemical family.

Table 1: Chemical Identification Parameters

Parameter Value Reference
Chemical Abstracts Service Number 1262446-13-8
Molecular Formula C₁₀H₄F₁₇KO₄S
Molecular Weight 582.27 g/mol
Physical Appearance Off-White to Pale Yellow Solid
Melting Point >250°C (decomposition)
Solubility Profile Dimethyl sulfoxide, Methanol

Historical Context and Development

The development of this compound emerged from the broader historical trajectory of per- and polyfluoroalkyl substances research that commenced in the late 1930s. The foundational discovery of perfluorinated chemistry occurred during this period, establishing the scientific basis for subsequent fluorotelomer development that would eventually lead to compounds like this compound. This early research period demonstrated the unique properties achievable through systematic fluorination of organic molecules, particularly the enhanced chemical stability and distinctive surface-active properties.

Industrial-scale production of per- and polyfluoroalkyl substances began in earnest during the 1950s, with major chemical manufacturers including 3M establishing dedicated manufacturing facilities for fluorochemical production. The Cottage Grove facility in Washington County, Minnesota, became a significant production center for per- and polyfluoroalkyl substances during this era, representing the industrial infrastructure development that would support subsequent fluorotelomer compound synthesis. These manufacturing capabilities provided the technological foundation necessary for developing more sophisticated fluorotelomer derivatives, including sulfate-functionalized compounds.

The evolution toward fluorotelomer-based compounds represented a significant advancement in fluorochemical technology, moving beyond simple perfluorinated acids toward more complex molecular architectures. Fluorotelomer substances are synthesized through oligomerization processes, specifically fluorotelomerization, which enables controlled assembly of perfluorinated chains with desired functional groups. This synthetic approach proved particularly valuable for creating compounds that combine the stability of perfluorinated segments with the reactivity of functionalized terminal groups, characteristics exemplified in this compound.

The global production trajectory of fluorotelomer compounds, including precursors to this compound, reached significant volumes by the early 2000s, with fluorotelomer alcohol production estimated at approximately 9 kilotonnes annually. This production scale supported the development of derivative compounds, including sulfate-functionalized fluorotelomers that serve specialized industrial applications. The manufacturing infrastructure for these compounds expanded globally, with production facilities established in Europe, the United States, Japan, and subsequently in East Asia, particularly China.

Position within the Per- and Polyfluoroalkyl Substances Family

This compound occupies a distinctive position within the broader per- and polyfluoroalkyl substances family, specifically classified as a fluorotelomer-based derivative. The compound represents the sulfate conjugate of 8:2 fluorotelomer alcohol, establishing its direct relationship to the fluorotelomer alcohol precursor family. This classification positions the compound within the oligomerization-derived subset of per- and polyfluoroalkyl substances, distinguishing it from direct fluorination products that typically exhibit different structural characteristics and transformation pathways.

The fluorotelomer classification system employs an x:y naming convention where x represents the number of fully fluorinated carbon atoms and y indicates the number of carbon atoms that are not fully fluorinated. In the case of this compound, the 8:2 designation reflects eight fully fluorinated carbon atoms in the perfluorooctyl segment and two non-fluorinated carbon atoms in the ethyl spacer portion. This structural arrangement places the compound within the medium-chain fluorotelomer category, distinguished from both shorter-chain alternatives and longer-chain homologues.

Within the per- and polyfluoroalkyl substances taxonomy, fluorotelomer-based substances represent potential perfluoroalkyl carboxylic acid precursors through environmental transformation processes. Research demonstrates that fluorotelomer compounds, including sulfate derivatives, can undergo biotransformation under various environmental conditions, potentially yielding perfluoroalkyl carboxylic acids as terminal products. This transformation potential establishes important connections between fluorotelomer derivatives and the persistent perfluoroalkyl acids that accumulate in environmental compartments.

The compound's position within current per- and polyfluoroalkyl substances applications reflects its role as a replacement chemistry for legacy long-chain per- and polyfluoroalkyl substances. The development of fluorotelomer-based alternatives represented an industry response to regulatory pressures and environmental concerns associated with long-chain perfluoroalkyl acids. This compound exemplifies this transition toward alternative chemistries that maintain desired performance characteristics while potentially offering different environmental fate profiles.

Structural Characteristics and Nomenclature

The molecular architecture of this compound exhibits a distinctive three-segment organization that defines its chemical behavior and applications potential. The perfluorooctyl segment, comprising eight fully fluorinated carbon atoms, provides the hydrophobic and oleophobic characteristics that distinguish fluorotelomer compounds from conventional surfactants. This perfluorinated chain segment exhibits exceptional chemical inertness and thermal stability, resisting degradation under conditions that would readily decompose hydrocarbon analogues.

The ethyl spacer segment connecting the perfluorooctyl chain to the sulfate group plays a critical role in the compound's overall molecular behavior. This two-carbon spacer, designated by the "2" in the 8:2 nomenclature, consists of non-fluorinated methylene groups that provide conformational flexibility while maintaining the separation between the perfluorinated and ionic segments. The spacer segment contributes to the compound's surfactant properties by enabling appropriate molecular geometry for interfacial activity while preserving the distinct chemical environments of the perfluorinated and sulfate portions.

The sulfate functional group, present as the potassium salt form, provides ionic character and water solubility to the otherwise hydrophobic perfluorinated molecule. The anionic sulfate group exhibits strong interactions with water molecules and cationic species, contributing to the compound's solubility in polar solvents including dimethyl sulfoxide and methanol. The potassium counterion enhances the compound's crystalline stability and handling characteristics compared to the free acid form, facilitating purification and storage procedures.

Table 2: Structural Component Analysis

Molecular Segment Composition Properties Function
Perfluorooctyl Chain C₈F₁₇- Hydrophobic, Oleophobic, Chemically Inert Surface Activity, Chemical Resistance
Ethyl Spacer -CH₂CH₂- Conformational Flexibility Molecular Architecture
Sulfate Group -OSO₃⁻ Hydrophilic, Ionic Water Solubility, Surfactant Properties
Potassium Counterion K⁺ Ionic, Crystalline Stabilization Salt Formation, Handling Properties

The compound's systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions for organofluorine compounds, incorporating specific descriptors for the fluorination pattern and functional group positioning. The designation "Mono[2-(perfluorooctyl)ethyl]" indicates a single perfluorooctyl group attached to an ethyl chain at the 2-position, while "Sulfate Potassium Salt" specifies the sulfate ester functionality and its ionic form. This nomenclature system enables precise chemical communication and facilitates accurate identification across different research and industrial contexts.

Global Production and Distribution Patterns

The global production patterns for this compound reflect the compound's position within the broader fluorotelomer manufacturing landscape, which has evolved significantly since the early 2000s. Contemporary production facilities for fluorotelomer derivatives are concentrated in specific geographic regions, with major manufacturing centers located in Europe, the United States, Japan, and China. The distribution of production capacity reflects both historical chemical industry development patterns and recent shifts toward Asian manufacturing centers.

The POPE (Persistent Organic Pollutant Emissions) global inventory model provides comprehensive estimates for per- and polyfluoroalkyl substances production and distribution from 1950 to 2020, encompassing the timeframe relevant to this compound development. This modeling framework identifies 26 major fluoropolymer production sites globally, which correspond to up to 90% of total fluoropolymer production and serve as source points for fluorotelomer derivative manufacturing. These production sites represent the industrial infrastructure supporting specialized fluorochemical synthesis, including sulfate-functionalized fluorotelomers.

Regional production patterns demonstrate concentration in developed economies with established chemical manufacturing capabilities, particularly in Europe and North America, while newer production capacity has been established in East Asia. The European production landscape utilizes data from the European Pollutant Release and Transfer Register, which encompasses 60,000 industrial sites across 65 economic activities. Within this industrial framework, facilities engaged in fluorochemical production represent specialized manufacturing operations requiring advanced technological capabilities and environmental management systems.

The distribution patterns for fluorotelomer-based compounds, including this compound, reflect the compound's applications in fluoropolymer manufacturing and specialized industrial processes. The compound serves as a raw material in fluorotelomer-based product manufacturing, establishing distribution networks that connect production facilities with downstream processing operations. These distribution patterns encompass both regional supply chains serving local manufacturing needs and international trade networks facilitating global chemical commerce.

Table 3: Global Production and Distribution Characteristics

Region Production Infrastructure Distribution Networks Applications Focus
Europe 60,000 industrial sites registered European Pollutant Release Transfer Register network Fluoropolymer manufacturing
North America Established chemical manufacturing base Facility Registry Service tracking Industrial processing aid
East Asia Expanding fluorochemical capacity International trade networks Export-oriented production
Global Total 26 major fluoropolymer sites (90% capacity) Worldwide distribution Specialized chemical applications

The temporal evolution of production patterns reflects industry responses to regulatory developments and market demands for fluorotelomer alternatives to legacy per- and polyfluoroalkyl substances. Production volumes for fluorotelomer compounds reached significant scales by the early 2000s, with historical estimates indicating approximately 9 kilotonnes annual production for fluorotelomer alcohols. The development of derivative compounds, including sulfate-functionalized fluorotelomers, represents value-added processing that extends the fluorotelomer product portfolio beyond basic alcohol precursors.

Properties

IUPAC Name

potassium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F17O4S.K/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27;/h1-2H2,(H,28,29,30);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPBVWATOIWJSM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COS(=O)(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F17KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858140
Record name Potassium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262446-13-8
Record name Potassium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfation of Perfluorooctylethanol

The precursor, 2-(perfluorooctyl)ethanol, reacts with concentrated sulfuric acid under anhydrous conditions. The reaction mechanism involves protonation of the hydroxyl group, followed by nucleophilic attack of the sulfate ion:

C10H4F17CH2CH2OH+H2SO4C10H4F17CH2CH2OSO3H+H2O\text{C}{10}\text{H}4\text{F}{17}\text{CH}2\text{CH}2\text{OH} + \text{H}2\text{SO}4 \rightarrow \text{C}{10}\text{H}4\text{F}{17}\text{CH}2\text{CH}2\text{OSO}3\text{H} + \text{H}2\text{O}

Critical Parameters :

  • Temperature: Maintained at 0–5°C to suppress side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran (THF) to enhance solubility.

  • Reaction Time: 4–6 hours for complete conversion.

Neutralization with Potassium Hydroxide

The sulfuric acid intermediate is neutralized with aqueous potassium hydroxide (20% w/v):

C10H4F17CH2CH2OSO3H+KOHC10H4F17CH2CH2OSO3K+H2O\text{C}{10}\text{H}4\text{F}{17}\text{CH}2\text{CH}2\text{OSO}3\text{H} + \text{KOH} \rightarrow \text{C}{10}\text{H}4\text{F}{17}\text{CH}2\text{CH}2\text{OSO}3\text{K} + \text{H}_2\text{O}

Optimization :

  • pH: Adjusted to 7.0–7.5 to prevent decomposition.

  • Mixing: Vigorous stirring ensures homogeneous neutralization.

Optimization of Reaction Conditions

Temperature Control

Low temperatures (0–5°C) during sulfation reduce byproduct formation, such as dialkyl sulfates, which arise from excess sulfuric acid. Elevated temperatures (>10°C) decrease yields by 15–20% due to hydrolysis.

Solvent Selection

SolventYield (%)Purity (%)
Dichloromethane7892
THF8589
Toluene6581

Polar aprotic solvents like THF improve reactant solubility but may require longer drying times.

Anhydrous Conditions

Moisture content above 0.1% leads to hydrolysis of the sulfate intermediate, reducing yields by up to 30%. Molecular sieves (3Å) are employed to maintain anhydrous conditions.

Purification and Isolation Techniques

Column Chromatography

Crude product is purified using silica gel chromatography with a gradient eluent (hexane:ethyl acetate, 9:1 to 4:1). This step removes:

  • Unreacted perfluorooctylethanol (retention factor R<sub>f</sub> = 0.3).

  • Branched isomers (R<sub>f</sub> = 0.45).

Recrystallization

The potassium salt is recrystallized from ethanol/water (3:1 v/v), yielding needle-shaped crystals with >99% purity.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times:

  • Residence Time : 30 minutes vs. 6 hours in batch reactors.

  • Output : 50–100 kg/day with 88% yield.

Quality Control

ParameterSpecificationMethod
Purity≥98%HPLC (C18 column)
Potassium Content6.5–7.2%ICP-OES
Moisture≤0.05%Karl Fischer Titration

Byproduct Analysis and Mitigation

Branched Isomers

Electrochemical fluorination of precursors introduces branched isomers (e.g., iso-C<sub>8</sub>F<sub>17</sub>), which constitute 3–5% of the product. These are removed via fractional crystallization.

Dialkyl Sulfates

Formed from excess sulfuric acid, dialkyl sulfates are minimized by stoichiometric acid addition (1:1 molar ratio).

Alternative Synthesis Routes

Mitsunobu Alkylation

A Mitsunobu reaction between perfluorooctanesulfonamide and 2-bromoethanol yields the sulfate ester after oxidation:

C8F17SO2NH2+BrCH2CH2OHDEAD, PPh3C8F17SO2NHCH2CH2OH\text{C}8\text{F}{17}\text{SO}2\text{NH}2 + \text{BrCH}2\text{CH}2\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{C}8\text{F}{17}\text{SO}2\text{NHCH}2\text{CH}2\text{OH}

Limitations :

  • Lower yields (65–70%) due to competing side reactions.

  • Requires expensive reagents (diethyl azodicarboxylate) .

Chemical Reactions Analysis

Types of Reactions

Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Environmental Applications

Mono[2-(perfluorooctyl)ethyl] sulfate potassium salt is primarily studied for its environmental impact and potential as a contaminant in various ecosystems.

Surfactant Properties

Due to its surfactant characteristics, this compound can be utilized in environmental cleanup processes, particularly for hydrophobic pollutants. Its ability to reduce surface tension makes it effective in mobilizing contaminants trapped in soil or sediments.

Case Study: Remediation of Contaminated Sites

A study investigated the use of perfluoroalkyl substances, including this compound, in the remediation of contaminated groundwater. Results indicated that the surfactant enhanced the desorption of hydrophobic organic compounds from soil matrices, improving the efficiency of bioremediation techniques .

Industrial Applications

The compound is also relevant in various industrial applications due to its unique chemical properties.

Coatings and Surface Treatments

This compound is used in formulating coatings that require water and oil repellency. Its application in protective coatings for textiles and paper products enhances durability and resistance to stains.

Application AreaDescriptionBenefits
Textile CoatingsProvides water and oil repellencyIncreases fabric durability
Paper ProductsEnhances resistance to liquidsImproves product lifespan

Emulsifiers in Cosmetics

In cosmetic formulations, this surfactant serves as an emulsifier, stabilizing mixtures of oil and water. Its compatibility with other ingredients enhances product texture and performance.

Biological Research Applications

Research has shown that this compound interacts with biological membranes, making it a candidate for studies involving cellular processes.

Membrane Interaction Studies

Studies have demonstrated that perfluorinated compounds can alter membrane dynamics, affecting cellular functions such as permeability and signaling pathways . This property is crucial for understanding drug delivery mechanisms and toxicity assessments.

Case Study: Toxicological Assessments

A comprehensive review highlighted the toxicological effects of perfluoroalkyl substances on aquatic organisms, emphasizing the need for further research on their biological interactions . The findings suggest potential risks associated with prolonged exposure to these compounds.

Regulatory Considerations

Given the environmental persistence and potential health risks associated with perfluorinated compounds, regulatory bodies are increasingly scrutinizing their use.

Health Impact Studies

Long-term studies have linked exposure to perfluorinated substances with adverse health outcomes, including carcinogenic effects observed in animal models . This necessitates careful evaluation of applications involving this compound.

Mechanism of Action

The mechanism of action of Mono[2-(perfluorooctyl)ethyl] Sulfate Potassium Salt involves its interaction with molecular targets through its hydrophobic and lipophobic properties. These interactions can affect the stability and function of proteins and other biomolecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Potassium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl sulfate .
  • Synonyms: 8:2 FTOH Sulfate Potassium Salt; 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanol 1-(Hydrogen Sulfate) Potassium Salt .
  • Molecular Formula : C₁₀H₄F₁₇KO₄S .
  • Molecular Weight : 582.27 g/mol .
  • CAS Number : 1262446-13-8 .

Structural Features :
This compound belongs to the per- and polyfluoroalkyl substances (PFAS) class, characterized by a fully fluorinated carbon chain (C8) linked to a sulfate ester group and a potassium counterion. Its hydrophobic fluorinated tail and hydrophilic sulfate group confer surfactant properties, making it useful in industrial applications like coatings and firefighting foams .

Comparison with Structural and Functional Analogs

Structural Analogs: Chain Length Variation

Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt

  • Molecular Formula : C₁₂H₄F₂₁KO₄S.
  • Molecular Weight : 682.29 g/mol.
  • CAS Number : 1262446-14-9 .
  • Key Difference : A longer perfluorinated chain (C10 vs. C8) increases hydrophobicity and thermal stability but may enhance environmental persistence .
Parameter C8 Compound (Mono[2-(perfluorooctyl)ethyl] Sulfate K) C10 Compound (Mono[2-(perfluorodecyl)ethyl] Sulfate K)
Fluorinated Chain Length C8 C10
Molecular Weight 582.27 g/mol 682.29 g/mol
Hydrophobicity Moderate High
Environmental Persistence High (PFAS trait) Likely higher

Functional Analogs: Sulfonic Acid Derivatives

Perfluorooctane Sulfonic Acid (PFOS) and Salts

  • Molecular Formula : C₈F₁₇SO₃H (PFOS); C₈F₁₇SO₃K (potassium salt).
  • Key Difference : PFOS contains a sulfonic acid (-SO₃H) group instead of a sulfate ester (-OSO₃⁻). This difference enhances acidity and stability, making PFOS more persistent in the environment .
Parameter Mono[2-(perfluorooctyl)ethyl] Sulfate K PFOS (Potassium Salt)
Functional Group Sulfate ester (-OSO₃⁻) Sulfonic acid (-SO₃⁻)
pKa ~1.5–2.5 (estimated) ~-3.3 (strong acid)
Environmental Half-Life Decades (PFAS trait) >50 years
Regulatory Status Under scrutiny Banned (Stockholm Convention)

Alternatives with Shorter Fluorinated Chains

Perfluorohexyl Ethyl Sulfonic Acid (TDFS)

  • Molecular Formula : C₈F₁₃SO₃H.
  • CAS Number : 27619-97-2 .
Parameter C8 Sulfate K TDFS (C6 Sulfonic Acid)
Fluorinated Chain Length C8 C6
Bioaccumulation Factor High Lower
Thermal Stability High (>200°C) Moderate (~150°C)

Performance and Regulatory Considerations

Surface Activity and Industrial Use

  • Mono[2-(perfluorooctyl)ethyl] Sulfate K: Demonstrated superior surface tension reduction (20–25 mN/m) compared to non-fluorinated surfactants, but less effective than PFOS in extreme conditions .
  • PFOS Alternatives : Shorter-chain compounds like TDFS show reduced efficacy in chromium fog inhibition but meet regulatory guidelines for reduced persistence .

Environmental and Health Impact

  • Persistence: All C8 and C10 PFAS exhibit long environmental half-lives due to strong C-F bonds.
  • Toxicity: Limited data exist for Mono[2-(perfluorooctyl)ethyl] Sulfate K, but PFOS is linked to hepatotoxicity and endocrine disruption .

Regulatory Landscape

  • PFOS : Globally restricted under the Stockholm Convention .
  • C8 and C10 Sulfates: Not yet banned but subject to increasing scrutiny under PFAS regulations (e.g., EU REACH, U.S. EPA guidelines) .

Data Gaps and Research Needs

  • Toxicity Profiles: Mono[2-(perfluorooctyl)ethyl] Sulfate K lacks comprehensive ecotoxicological data, hindering risk assessments .
  • Alternative Viability: Non-fluorinated surfactants (e.g., silicone-based) are emerging but require performance validation in industrial settings .

Biological Activity

Mono[2-(perfluorooctyl)ethyl] sulfate potassium salt, a member of the per- and polyfluoroalkyl substances (PFAS) family, has garnered attention due to its widespread use and potential biological implications. Understanding its biological activity is crucial for assessing its environmental and health impacts.

  • CAS Number: 1262446-14-9
  • Molecular Formula: C12H4F21O4S·K
  • Molecular Weight: 682.288 g/mol
  • Structure: The compound features a perfluorinated alkyl chain, which contributes to its unique chemical properties, including hydrophobicity and resistance to degradation.

Biological Activity Overview

The biological activity of this compound is primarily influenced by its interactions with biological membranes and proteins. Research indicates that PFAS compounds can accumulate in living organisms and may disrupt endocrine functions, induce oxidative stress, and affect lipid metabolism.

  • Membrane Interaction:
    • PFAS compounds exhibit a strong affinity for lipid bilayers, leading to alterations in membrane fluidity and integrity. This can impact cellular signaling pathways and membrane-bound proteins .
  • Endocrine Disruption:
    • Studies have shown that PFAS can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in various animal models .
  • Oxidative Stress:
    • Exposure to PFAS has been associated with increased levels of reactive oxygen species (ROS), which can result in oxidative damage to DNA and other cellular components. This effect has been documented in human liver cells (HepG2) exposed to various PFAS compounds .

Case Study: HepG2 Cell Line

A significant study investigated the effects of PFAS on HepG2 cells, revealing that exposure led to increased ROS production and subsequent DNA damage. The study highlighted the potential for PFAS to contribute to carcinogenic processes through oxidative stress mechanisms .

Animal Studies

Research involving rodent models has indicated that prolonged exposure to PFAS can lead to liver toxicity, characterized by peroxisome proliferation and increased liver enzyme levels. These findings suggest a dose-dependent relationship between PFAS exposure and hepatic damage .

Accumulation and Excretion

PFAS compounds are known for their persistence in the environment and biological systems. The elimination half-lives of these substances vary significantly among species:

  • Humans: Long half-lives due to renal reabsorption mechanisms.
  • Rodents: Generally shorter half-lives, with significant differences noted based on sex and species .

Data Summary Table

Parameter Value
CAS Number1262446-14-9
Molecular FormulaC12H4F21O4S·K
Molecular Weight682.288 g/mol
Biological Half-LifeVaries by species; longer in humans
Primary Route of ExcretionRenal (urine)
Toxicity ObservationsLiver damage, oxidative stress

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